molecular formula C5H9F2NO B2506607 3,3-Difluoro-2,2-dimethylpropanamide CAS No. 1874105-61-9

3,3-Difluoro-2,2-dimethylpropanamide

Cat. No.: B2506607
CAS No.: 1874105-61-9
M. Wt: 137.13
InChI Key: XGNWHXXEMGVJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2,2-dimethylpropanamide is a chemical building block of interest in pharmaceutical research and development. Compounds with the 3,3-difluoro-2,2-dimethylpropane scaffold are utilized in the synthesis of potential therapeutic agents, including RIP1 kinase inhibitors investigated for modulating necroptosis and inflammation . The geminal difluoro group and the amide functionality make this compound a valuable intermediate for constructing more complex molecules, particularly in the synthesis of amide-containing sulfonamide prodrugs . As a reagent, it can be used in various chemical transformations to introduce a rigid, lipophilic motif into a target structure, which can influence the molecule's physicochemical properties and biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for specific synthetic applications.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNWHXXEMGVJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylpropanamide typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the difluoromethylation of 2,2-dimethylpropanamide using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amide group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of new fluorinated derivatives.

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

3,3-Difluoro-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.

    Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds show improved efficacy.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpropanamide is largely dependent on its interaction with biological targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, often enhancing its potency and selectivity. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 3,3-difluoro-2,2-dimethylpropanamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications References
This compound -CONH₂, 3,3-difluoro, 2,2-dimethyl C₅H₉F₂NO 161.13 g/mol* Hypothesized use in pharmaceuticals (e.g., oditrasertib)
3-Amino-2,2-dimethylpropanamide -CONH₂, 3-amino, 2,2-dimethyl C₅H₁₁N₂O 131.16 g/mol Used as a reagent in heterocyclic synthesis (e.g., Scheme 5 in )
3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide -CONH-(2,4-difluorobenzyl), 3-chloro, 2,2-dimethyl C₁₃H₁₅ClF₂NO 290.72 g/mol Potential agrochemical/pharmaceutical intermediate with halogenated aryl group
Methyl 3,3-difluoro-2,2-dimethylpropanoate -COOCH₃, 3,3-difluoro, 2,2-dimethyl C₆H₁₀F₂O₂ 164.14 g/mol Ester precursor for amide synthesis; used in hydrolysis studies
3-Fluoro-2,2-dimethylpropanoic Acid -COOH, 3-fluoro, 2,2-dimethyl C₅H₉FO₂ 120.12 g/mol Monofluoro analog; demonstrates reduced electronegativity compared to difluoro derivatives

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Bioactivity

  • Fluorination: The 3,3-difluoro group increases electronegativity and lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogs like 3-amino-2,2-dimethylpropanamide .
  • Halogenation : The 3-chloro substituent in 3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide introduces reactivity for nucleophilic substitution, making it a versatile intermediate for further functionalization .
  • Amino vs. Fluoro Groups: 3-Amino-2,2-dimethylpropanamide participates in hydrogen bonding, improving solubility in polar solvents, whereas fluorinated analogs exhibit greater resistance to enzymatic degradation .

Functional Group Transformations

  • Ester-to-Amide Conversion: Methyl 3,3-difluoro-2,2-dimethylpropanoate () can undergo aminolysis to yield the corresponding amide, a common route for introducing nitrogen-based functionalities .
  • Bioisosteric Replacements: Replacing carboxylic acids (e.g., 3,3-difluoro-2,2-dimethylpropanoic acid) with amides can mitigate acidity-related toxicity while retaining target binding, as seen in dermatological treatments () .

Biological Activity

3,3-Difluoro-2,2-dimethylpropanamide is a fluorinated compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the chemical formula C5H8F2NC_5H_8F_2N. The presence of two fluorine atoms on the carbon chain significantly alters the compound's physical and chemical properties, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs. This modification is crucial for its applications in drug design as a bioisostere.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The fluorine atoms enhance the compound's binding affinity to enzymes and receptors, which may lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Modulation of Receptor Activity : It can influence receptor signaling pathways, which may result in therapeutic effects in various disease models.

Drug Design

This compound has been investigated as a bioisostere in drug development. Its ability to mimic functional groups while providing enhanced stability makes it a valuable candidate for designing new pharmaceuticals. Research indicates that incorporating this compound into drug structures can improve metabolic stability and bioavailability.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar fluorinated compounds:

Compound NameBiological ActivityMechanism of Action
This compoundPotential bioisostere for drug designEnzyme inhibition and receptor modulation
3,3-Trifluoro-2,2-dimethyl-1-propanolEnhanced binding to receptorsSimilar mechanisms as above
3,3-Difluoro-2,2-dimethylpropanoic acidInvestigated for metabolic pathwaysInhibition of specific enzymes

Case Studies and Research Findings

  • Drug Development Studies : Research has shown that incorporating fluorinated groups like those in this compound into drug candidates can significantly enhance their pharmacokinetic properties. For example, studies indicated improved oral bioavailability and reduced clearance rates in animal models when fluorinated moieties were included in the drug structure .
  • Anticancer Research : Compounds with similar fluorination patterns have demonstrated decreased viability in various cancer cell lines. For instance, a study found that certain fluorinated derivatives led to significant reductions in cell proliferation in melanoma and breast cancer models . While direct evidence for this compound's anticancer activity is still emerging, its potential as a structural component in anticancer agents is being actively investigated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.